Cabotegravir

HIV-1 subtype diversity integrase inhibition ex vivo potency

Cabotegravir is a second-generation INSTI with a unique long-acting nanosuspension achieving ~40-day elimination half-life—unmatched among approved INSTIs. Its high inhibitory quotient (IQ=23.7) and established PA-IC90 target (0.664 µg/mL) make it the definitive reference compound for extended-release delivery research, PrEP model development, and INSTI resistance profiling. Select cabotegravir when only a genuine long-acting integrase inhibitor will satisfy your experimental requirements—daily oral INSTIs cannot substitute.

Molecular Formula C19H17F2N3O5
Molecular Weight 405.4 g/mol
CAS No. 1264720-72-0
Cat. No. B8008094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabotegravir
CAS1264720-72-0
Molecular FormulaC19H17F2N3O5
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
InChIInChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1
InChIKeyWCWSTNLSLKSJPK-LKFCYVNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cabotegravir (CAS 1264720-72-0) Procurement-Grade Second-Generation HIV-1 Integrase Strand Transfer Inhibitor for Research and Clinical Development


Cabotegravir (CAB) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that shares a common pyridone-carboxylic acid core scaffold with dolutegravir (DTG) and bictegravir (BIC) [1]. Structurally, it is distinguished by a diarylpyrimidine motif that facilitates favorable allosteric binding to the integrase active site and enables formulation as both an oral lead-in agent and a long-acting injectable (LAI) nanosuspension [2]. As a carbamoyl pyridone analog, cabotegravir exhibits an oral half-life of approximately 32 hours and an LAI half-life of 25 to 54 days following intramuscular administration, permitting extended-interval dosing regimens that are not achievable with any other currently approved INSTI [3].

Cabotegravir Cannot Be Substituted with Dolutegravir or Bictegravir in Long-Acting and Non-B Subtype Applications


While cabotegravir shares a common core scaffold and resistance profile with dolutegravir and bictegravir, its unique diarylpyrimidine substitution and physicochemical properties confer fundamentally distinct formulation capabilities and tissue partitioning kinetics that are not interchangeable [1]. Specifically, cabotegravir is the only INSTI amenable to stable nanosuspension formulation for long-acting intramuscular depot injection with a terminal half-life of approximately 40 days (range 25–54 days), enabling once-monthly or every-two-month dosing—a property not shared by dolutegravir, which is formulated only for once-daily oral administration or investigational nanoformulated prodrug approaches, nor by bictegravir, which is exclusively co-formulated in fixed-dose oral tablets [2]. Furthermore, cabotegravir demonstrates subtype-dependent potency differences that are distinct from other INSTIs: in ex vivo assays, cabotegravir showed lower IC50-ST values (higher potency) in non-B subtypes compared to subtype B (p<0.05), a pattern that differs from the subtype-specific activity profiles observed with dolutegravir and bictegravir [3]. These formulation-enabling structural features and subtype-specific potency variations mean that cabotegravir cannot be simply replaced by another second-generation INSTI in research or clinical protocols requiring long-acting pharmacokinetics or optimized activity in non-B subtype-dominant populations.

Cabotegravir (CAS 1264720-72-0) Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Dolutegravir, Bictegravir, Raltegravir, and Elvitegravir


Cabotegravir Exhibits Subtype-Dependent Potency Advantages: Lower IC50-ST in Non-B Subtypes Compared to Subtype B

In ex vivo strand transfer inhibition assays using patient-derived integrase from diverse HIV-1 subtypes, cabotegravir demonstrated significantly lower IC50-ST values (indicating higher potency) in non-B subtypes compared to HIV-1 subtype B (p<0.05) [1]. This subtype-dependent potency pattern is distinct from that observed with dolutegravir, which showed lower IC50-ST in subtype C compared to subtype B (p=0.003), and bictegravir, which showed lower IC50-ST in subtypes 01_AE (p=0.017) and 02_AG (p=0.045) compared to subtype B [1]. Raltegravir and elvitegravir exhibited consistently higher IC50-ST values (lower potency) across all subtypes tested relative to the second-generation INSTIs [1]. In drug sensitivity assays using patient-derived gag-pol genes, the median EC50 for cabotegravir was 1.68 ng/mL (IQR: 1.34–2.55), comparable to dolutegravir (2.14 ng/mL; IQR: 1.30–2.56) and bictegravir (1.07 ng/mL; IQR: 0.22–2.53), but all three second-generation INSTIs demonstrated lower EC50 values than raltegravir and elvitegravir [1].

HIV-1 subtype diversity integrase inhibition ex vivo potency

Cabotegravir Long-Acting Injectable Formulation Achieves Terminal Half-Life of Approximately 40 Days, Enabling Once-Monthly to Every-Two-Month Dosing

Cabotegravir nanosuspension for intramuscular injection yields terminal elimination half-lives ranging from 25 to 54 days, with a mean of approximately 40 days, permitting infrequent dosing intervals of once every 1 or 2 months when combined with rilpivirine LAI [1]. In contrast, oral cabotegravir has a half-life of 32 hours, and oral dolutegravir has a half-life of approximately 14 hours, requiring once-daily oral administration [2]. Bictegravir is only available as an oral fixed-dose combination tablet with once-daily dosing. The long-acting pharmacokinetic profile of cabotegravir is enabled by its unique physicochemical properties that allow stable nanosuspension formulation, a feature not shared by any other approved INSTI including dolutegravir, bictegravir, raltegravir, or elvitegravir [3]. Population pharmacokinetic modeling indicates that steady-state cabotegravir concentrations are maintained above the protein-adjusted 90% inhibitory concentration (PA-IC90) throughout the entire dosing interval with monthly or every-two-month administration [3].

pharmacokinetics long-acting injectable sustained release

Cabotegravir Demonstrates Comparable Resistance Barrier to Dolutegravir and Bictegravir Against First-Generation INSTI-Resistant Mutants, with Distinct Resistance-Associated Mutation Patterns

In a panel of 19 clinical isolates from patients failing raltegravir, elvitegravir, or dolutegravir, cabotegravir, dolutegravir, and bictegravir demonstrated comparable activity with significantly reduced susceptibility only when the Q148H/K/R pathway was present along with one to two additional INSTI resistance-associated mutations (RAMs) [1]. Specifically, in multiple-round HIV-1 infection assays, the G140S/Q148H double mutant decreased susceptibility to cabotegravir by 16.8-fold, compared to 7.4-fold for dolutegravir and 4.8-fold for bictegravir [2]. In single-round SIV infection assays, mutations G118R and R263K conferred ~14-fold and ~6-fold increases in EC50 for bictegravir, respectively, while cabotegravir and dolutegravir were similarly evaluated though specific fold-change values for these mutations were not reported for CAB [2]. Clinical isolates with cabotegravir-associated resistance patterns (including triple RAMs Q148K/H/R + E138A/K + G140A/C/S) demonstrated mean IC50 fold changes of 47.0 for cabotegravir, 7.59 for bictegravir, and >144 for elvitegravir [3]. A 2024 clinical surveillance study reported that resistance rates among treatment-experienced patients with virological failure were 2.7% for dolutegravir, cabotegravir, and bictegravir, compared to 8.5% for raltegravir and 9.8% for elvitegravir [4].

drug resistance HIV-1 integrase cross-resistance

Cabotegravir Demonstrates High Potency in Biochemical Integrase Strand Transfer Inhibition (IC50 3 nM) Comparable to Dolutegravir and Bictegravir

In biochemical assays measuring inhibition of HIV-1 integrase strand transfer activity using [3H]-DNA as substrate, cabotegravir exhibited an IC50 of 3 nM (pIC50 8.52) [1]. This biochemical potency is comparable to dolutegravir, which demonstrates an IC50 of 2.7 nM in similar strand transfer assays, and bictegravir, which has reported IC50 values in the low nanomolar range (1–2 nM) [2]. All three second-generation INSTIs demonstrate approximately 10-fold greater biochemical potency than raltegravir (IC50 ~15–30 nM) and elvitegravir (IC50 ~10–20 nM) in strand transfer inhibition assays [3]. The sub-nanomolar to low-nanomolar potency of cabotegravir at the enzymatic level translates to potent antiviral activity in cell-based assays, with EC50 values in the low nanomolar range against wild-type HIV-1 [2].

enzymatic inhibition strand transfer biochemical potency

Cabotegravir Virological Failure and Resistance Mutation Rates in Clinical Studies: Comparative Analysis with Dolutegravir and Bictegravir

A systematic literature review of 50 clinical studies (2010–2023) analyzed virological failure (VF) and resistance-associated mutation (RM) rates for dolutegravir, bictegravir, and cabotegravir [1]. In ART-naïve patients, VF rates were 0.7–4.0% for DTG, 0.6–1.4% for BIC, and 0.6–9.0% for CAB [1]. In ART-experienced patients, VF rates were 0–8.1% for DTG, 0–2.0% for BIC, and 0.4–2.3% for CAB [1]. Resistance-associated mutations were detected in ART-naïve patients in 0.3% of DTG studies, 0% of BIC studies, and 0.1–5.4% of CAB studies [1]. In ART-experienced patients, RMs were detected in 0–1.9% of DTG-treated patients, 0% of BIC-treated patients, and 0.3–1.9% of CAB-treated patients [1]. The review identified bictegravir as the INSTI with the lowest number of observed VF and lack of detected RMs, while cabotegravir showed numerically higher VF and RM rates in some studies, though absolute rates remain low [1]. These differences may reflect cabotegravir's primary use as a long-acting injectable formulation in clinical studies, where adherence patterns and drug exposure differ fundamentally from daily oral regimens.

virological failure resistance-associated mutations clinical outcomes

Cabotegravir (CAS 1264720-72-0) Optimal Research and Procurement Application Scenarios


Long-Acting Injectable Formulation Development and Pharmacokinetic Research

Cabotegravir is the only second-generation INSTI with proven long-acting injectable nanosuspension stability, making it the compound of choice for research programs focused on sustained-release antiretroviral delivery systems. With an intramuscular half-life of approximately 40 days (range 25–54 days), cabotegravir enables extended-interval dosing studies that are not feasible with dolutegravir, bictegravir, or any first-generation INSTI [1]. Procurement of cabotegravir reference standards and research-grade material is essential for laboratories developing novel long-acting formulations, evaluating depot pharmacokinetics in preclinical models, or conducting bioequivalence studies of generic LAI candidates [2].

HIV-1 Non-B Subtype Antiviral Research and Global Health Pharmacology

Cabotegravir demonstrates significantly lower IC50-ST values (higher potency) in non-B HIV-1 subtypes compared to subtype B (p<0.05), a potency advantage that differs from the subtype-specific activity patterns observed with dolutegravir and bictegravir [1]. This differential subtype activity profile positions cabotegravir as a preferred INSTI comparator for research programs investigating antiviral potency in subtype C, CRF01_AE, CRF02_AG, and other non-B variants that predominate in sub-Saharan Africa, Southeast Asia, and other global health priority regions [1]. Procurement of cabotegravir is indicated for laboratories conducting phenotypic susceptibility testing on diverse HIV-1 subtype panels, validating diagnostic resistance assays for global deployment, or screening novel INSTI candidates against clinically relevant non-B subtype isolates.

INSTI Resistance Surveillance and Cross-Resistance Phenotyping

Cabotegravir exhibits a high genetic barrier to resistance comparable to dolutegravir and bictegravir, with clinical resistance rates of 2.7% compared to 8.5% for raltegravir and 9.8% for elvitegravir [1]. However, cabotegravir-associated resistance patterns—including triple RAMs Q148K/H/R + E138A/K + G140A/C/S—produce distinct phenotypic susceptibility changes (mean IC50 fold change 47.0) that differ from those observed with bictegravir (FC 7.59) and elvitegravir (FC >144) [2]. Procurement of cabotegravir reference material is required for research programs conducting INSTI resistance surveillance, validating phenotypic susceptibility assays against emerging RAM patterns, and evaluating cross-resistance profiles between second-generation INSTIs in treatment-experienced patient cohorts .

Biochemical Integrase Inhibition Studies and High-Throughput Screening

Cabotegravir demonstrates potent biochemical inhibition of HIV-1 integrase strand transfer activity with an IC50 of 3 nM (pIC50 8.52), potency comparable to dolutegravir (2.7 nM) and approximately 10-fold greater than first-generation INSTIs [1]. This nanomolar enzymatic potency makes cabotegravir suitable as a reference standard or positive control in biochemical assays measuring integrase strand transfer inhibition, 3′-processing inhibition, or integrase-DNA binding displacement. Procurement of high-purity cabotegravir is essential for laboratories developing novel INSTI screening platforms, conducting structure-activity relationship studies of carbamoyl pyridone analogs, or performing comparative enzymology of second-generation integrase inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabotegravir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.